FapyG Exhibits a 4-Fold Faster Excision Rate by Fpg Glycosylase Compared to 8-Oxoguanine
Under single-turnover conditions with E. coli Fpg, the glycosylase rate constant (k_g) for FapyG excision from a FapyG:C base pair is 86 ± 10 min⁻¹, which is ~4-fold higher than the 21 ± 1 min⁻¹ measured for 8-oxoG:C excision in the same sequence context [1]. When paired opposite adenine (a promutagenic context), FapyG:A (k_g = 17 ± 1 min⁻¹) is removed 30-fold faster than 8-oxoG:A (k_g = 0.6 ± 0.1 min⁻¹), indicating FapyG retains superior substrate recognition in mispair contexts where 8-oxoG becomes poorly recognized [1].
| Evidence Dimension | Glycosylase excision rate constant (k_g, min⁻¹) by E. coli Fpg |
|---|---|
| Target Compound Data | FapyG:C = 86 ± 10 min⁻¹; FapyG:A = 17 ± 1 min⁻¹ |
| Comparator Or Baseline | 8-OxoG:C = 21 ± 1 min⁻¹; 8-OxoG:A = 0.6 ± 0.1 min⁻¹ |
| Quantified Difference | ~4-fold faster for C pair; ~30-fold faster for A pair |
| Conditions | Single-turnover kinetics, 35-mer oligonucleotide duplex, 20 nM DNA, 200 nM Fpg, 37°C, pH 7.6 |
Why This Matters
Procurement of FapyG-containing oligonucleotides is mandatory for BER enzyme studies because 8-oxoG substrates severely underestimate glycosylase catalytic capacity, particularly in biologically relevant mispair contexts.
- [1] Krishnamurthy, N., Haraguchi, K., Greenberg, M. M., & David, S. S. (2008). Efficient removal of formamidopyrimidines by 8-oxoguanine glycosylases. Biochemistry, 47(3), 1043-1050. View Source
